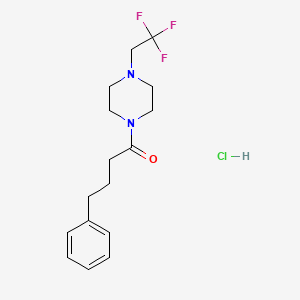

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction using benzoyl chloride.

Formation of the Final Compound: The final compound is obtained by reacting the intermediate with 4-chlorobutanone under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenylpiperazine: Lacks the trifluoroethyl group, making it less lipophilic.

4-(2,2,2-Trifluoroethyl)piperazine: Lacks the phenyl group, affecting its binding affinity to receptors.

4-Phenylpiperidine: Different ring structure, leading to different pharmacological properties.

Uniqueness

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride is unique due to the combination of the phenyl group, piperazine ring, and trifluoroethyl group, which confer specific chemical and pharmacological properties that are not present in similar compounds.

Activité Biologique

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₈ClF₃N₂O

Molecular Weight : 322.75 g/mol

CAS Number : 1351649-42-7

IUPAC Name : 2-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride

The compound features a phenyl group and a piperazine ring substituted with a trifluoroethyl group, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. It may interact with various receptors and enzymes, leading to a range of biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A | Piperazine derivative X | MCF-7 (breast cancer) | 5.0 | Apoptosis |

| B | Piperazine derivative Y | HeLa (cervical cancer) | 3.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown that similar piperazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antitumor Effects : A study evaluated the effects of a related piperazine derivative on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound at varying concentrations.

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of compounds containing the trifluoroethyl piperazine moiety against several pathogens. The results demonstrated effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves coupling a substituted piperazine with a ketone precursor. Key steps include:

- Acylation of Piperazine : Reacting 4-(2,2,2-trifluoroethyl)piperazine with 4-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Reflux Conditions : Reactions are often conducted under reflux in anhydrous solvents (e.g., dichloromethane or THF) to ensure completion .

- Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt, with purity confirmed via HPLC or TLC .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR Spectroscopy : 1H and 13C NMR confirm the piperazine ring, trifluoroethyl group, and phenylbutanone backbone. Aromatic protons resonate at δ 7.2–7.5 ppm, while the trifluoroethyl CF3 group appears as a quartet (~δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments, such as cleavage at the piperazine-carbonyl bond .

- X-ray Crystallography : Resolves solid-state conformation, bond angles (e.g., N–C–C=O ~120°), and hydrogen-bonding patterns in the hydrochloride salt .

Q. How should solubility and stability inform storage protocols?

- Solubility : The hydrochloride salt is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, methanol) but unstable in aqueous media at high pH.

- Storage : Store under inert gas (Ar/N2) at –20°C, with desiccants to prevent hydrolysis of the trifluoroethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized, particularly with the trifluoroethyl group’s reactivity?

- Inert Atmosphere : Use Schlenk lines to avoid moisture-induced side reactions (e.g., hydrolysis of the trifluoroethyl group) .

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize nucleophilic interference, while additives like DMAP accelerate acylation .

- Byproduct Mitigation : Monitor for N-alkylation byproducts via LC-MS and optimize stoichiometry (e.g., 1.2:1 acyl chloride:piperazine ratio) .

Q. What computational methods predict biological targets or reactivity?

- Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen in butan-1-one is a potential hydrogen-bond acceptor .

- Molecular Docking : Screens against GPCRs or kinases (common targets for piperazine derivatives) to prioritize in vitro assays. The trifluoroethyl group may enhance binding to hydrophobic pockets .

Q. How can crystallography resolve polymorphism or configuration uncertainties?

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Refinement : Software like SHELX refines bond lengths (e.g., C=O ~1.21 Å) and torsional angles, confirming the piperazine chair conformation and salt formation .

Q. How to address contradictions in biological activity data across analogs?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoroethyl vs. methyl groups) on receptor binding using radioligand assays .

- Orthogonal Assays : Validate cytotoxicity (via MTT) and selectivity (e.g., off-target screening) to distinguish true activity from assay artifacts .

Propriétés

IUPAC Name |

4-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)13-20-9-11-21(12-10-20)15(22)8-4-7-14-5-2-1-3-6-14;/h1-3,5-6H,4,7-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURQBDBYNKDYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)CCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.